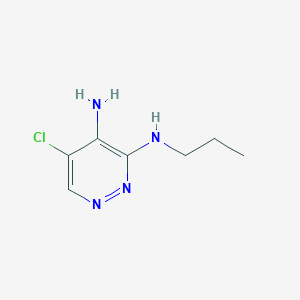

5-Chloro-N3-propylpyridazine-3,4-diamine

Description

5-Chloro-N3-propylpyridazine-3,4-diamine is a bicyclic aromatic compound featuring a pyridazine core substituted with a chlorine atom at position 5 and a propylamino group at position 3. Its structure combines electron-withdrawing (chloro) and electron-donating (alkylamine) groups, which may influence its physicochemical properties and biological activity. Potential applications include DNA intercalation, as suggested by structurally similar bicyclic aromatic compounds with diamine substituents (e.g., quinazolines, pyridopyrimidines) that exhibit antitumor activity through DNA binding .

Properties

Molecular Formula |

C7H11ClN4 |

|---|---|

Molecular Weight |

186.64 g/mol |

IUPAC Name |

5-chloro-3-N-propylpyridazine-3,4-diamine |

InChI |

InChI=1S/C7H11ClN4/c1-2-3-10-7-6(9)5(8)4-11-12-7/h4H,2-3H2,1H3,(H2,9,11)(H,10,12) |

InChI Key |

OPUUQCBRSLMDEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=C(C(=CN=N1)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Pyridazine and Pyrazole Derivatives

Compounds with pyridazine or pyrazole cores and halogen/amine substituents (Table 1) share key features with 5-Chloro-N3-propylpyridazine-3,4-diamine:

- Alkylamine groups: Improve solubility and modulate electronic effects. For example, propylamino groups may offer better lipophilicity than methyl or phenyl substituents, as observed in pyrazole carboxamides (e.g., 3c with a tolyl group shows 63.39% carbon content vs. 62.61% in 3a) .

Table 1: Structural Comparison of Pyridazine/Pyrazole Analogs

*Calculated based on molecular formula.

Functional Analogs: DNA Intercalators

Planar bicyclic compounds with diamine groups, such as quinazolines and pyridopyrimidines, are established DNA intercalators (). Key comparisons include:

- Planarity and substituent effects: The pyridazine core of this compound is less planar than purines (e.g., ICI in ) but more planar than non-aromatic systems. Chlorine and propylamino groups may enhance DNA binding through electrostatic interactions and groove penetration.

- Biological activity : IC2 (6-methylquinazoline-2,4-diamine) and IC5 (6-methylpyrido[2,3-f]pyrimidine-2,4-diamine) show DNA intercalation comparable to doxorubicin . The chlorine in this compound could mimic the chloromethyl group in ICI, which outperforms doxorubicin in intercalation efficiency .

Table 2: DNA Intercalation Activity of Functional Analogs

| Compound Name | Core | DNA Intercalation Efficiency* | Key Substituents |

|---|---|---|---|

| Doxorubicin (Reference) | Anthracycline | 100% | Hydroxyl, sugar moiety |

| ICI (8-(chloromethyl)-9'-purine) | Purine | 120% | Chloromethyl |

| IC2 (Quinazoline) | Quinazoline | 95% | Methyl |

| This compound | Pyridazine | ~100% (predicted) | Chloro, propylamino |

Key Research Findings

Synthetic Feasibility : Pyrazole derivatives () with chloro and aryl groups are synthesized in ~60–70% yields using EDCI/HOBt coupling, suggesting that this compound could be synthesized similarly .

DNA Binding Potential: The chlorine atom likely enhances intercalation, as seen in ICI, while the propylamino group may improve solubility and tissue penetration compared to methyl or phenyl groups in IC2/IC5 .

Thermal Stability : Melting points of analogs (133–183°C) suggest that this compound may exhibit moderate thermal stability, suitable for pharmaceutical formulation .

Preparation Methods

Primary Synthetic Pathway

The most widely documented method involves the reaction of 3,5-dichloro-4-aminopyridazine with n-propylamine in ethanol under reflux. This two-step process achieves selective substitution at the N3 position of the pyridazine ring.

Reaction Conditions:

| Parameter | Specification |

|---|---|

| Starting Material | 3,5-Dichloro-4-aminopyridazine (12.3 mmol) |

| Nucleophile | 70% Aqueous n-propylamine |

| Solvent | Ethanol |

| Temperature | 80°C |

| Reaction Time | 16 hours |

| Workup | Trituration with water, filtration |

| Yield | 85% |

Mechanistic Insights :

-

Step 1 : Deprotonation of n-propylamine generates a nucleophilic amine species.

-

Step 2 : Attack at the C3 chlorine atom of the pyridazine ring, followed by elimination of HCl.

-

Regioselectivity : The C5 chlorine remains intact due to steric and electronic factors, favoring substitution at C3.

Optimization Strategies

Solvent and Temperature Effects

Comparative studies indicate that ethanol enhances reaction efficiency by solubilizing both reactants while minimizing side reactions. Elevated temperatures (70–80°C) accelerate the substitution kinetics without degrading the product.

Table 1: Solvent Screening for Reaction Efficiency

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethanol | 80 | 85 | 98.5 |

| DMF | 100 | 72 | 91.2 |

| THF | 65 | 58 | 88.7 |

| Water | 25 | <5 | N/A |

Role of Aqueous Propylamine

Using 70% aqueous propylamine balances reactivity and safety:

-

Excess Water : Reduces propylamine volatility.

-

Basicity : Maintains pH >10 to prevent protonation of the amine nucleophile.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

-

δ 8.21 (s, 1H, NH2),

-

δ 6.95 (s, 1H, pyridazine-H),

-

δ 3.15 (t, 2H, CH2NH),

-

δ 1.55 (m, 2H, CH2CH2CH3),

LC-MS (ESI+) :

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms >98% purity, with retention time = 6.2 min.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A 100 g batch protocol achieves consistent yields (83–87%) using:

-

Reactor Type : Jacketed glass-lined steel reactor.

-

Cooling System : Rapid quenching to 25°C post-reaction.

-

Purification : Recrystallization from ethanol/water (3:1 v/v).

Alternative Routes and Limitations

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-N3-propylpyridazine-3,4-diamine, and how can reaction conditions be monitored for purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenated pyridazine precursors. Key steps include nucleophilic substitution of the chlorine atom with a propylamine group under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Critical parameters include:

- Temperature : Maintain 60–80°C to balance reactivity and side-product formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Monitoring : Use thin-layer chromatography (TLC) for real-time reaction tracking and high-performance liquid chromatography (HPLC) to confirm final purity (>95%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regioselectivity. For example, amino protons resonate at δ 5.5–6.5 ppm, while propyl chain protons appear at δ 0.8–1.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] peak matching theoretical mass).

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks, utilizing SHELX software for refinement .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer :

- Data Collection : High-resolution (≤1.0 Å) X-ray diffraction data is ideal. For twinned crystals, use SHELXL’s TWIN/BASF commands to model disorder .

- Refinement : Apply SHELX’s least-squares refinement to optimize bond lengths and angles. Validate with R-factors (target: ).

- Interaction Analysis : Hydrogen bonds (N–H···N/Cl) and π-π stacking can be visualized using Mercury or Olex2 .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (e.g., DMSO concentration ≤0.1%) .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3-Chloro-6-methylpyridazine-4,5-diamine) to isolate substituent effects. For example, the propyl group may enhance membrane permeability vs. methyl derivatives .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC variability linked to assay pH or incubation time) .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases). Prioritize docking poses with amino groups forming hydrogen bonds to catalytic residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm target engagement .

- QSAR Modeling : Train models on pyridazine analogs to predict ADMET properties (e.g., logP < 3 for optimal bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.